(3-Methyloxiran-2-yl)methyl carbonazidate
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Overview
Description
(3-Methyloxiran-2-yl)methyl carbonazidate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carbonazidate group, which is a functional group containing a carbon-nitrogen double bond and an azide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxiran-2-yl)methyl carbonazidate typically involves the reaction of (3-Methyloxiran-2-yl)methanol with a suitable azidating agent. One common method is the use of sodium azide in the presence of a catalyst such as triphenylphosphine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions need to be carefully controlled to ensure the formation of the desired product and to minimize the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxiran-2-yl)methyl carbonazidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(3-Methyloxiran-2-yl)methyl carbonazidate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form stable covalent bonds with biomolecules makes it useful in bioconjugation and labeling studies.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (3-Methyloxiran-2-yl)methyl carbonazidate exerts its effects involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. The azide group can also participate in click chemistry reactions, which are widely used in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyloxiran-2-yl)methyl carbamate
- (3-Methyloxiran-2-yl)methyl carbonate
- (3-Methyloxiran-2-yl)methyl carbamoyl chloride
Uniqueness
Compared to these similar compounds, (3-Methyloxiran-2-yl)methyl carbonazidate is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis. The azide group allows for a broader range of chemical transformations, particularly in the context of click chemistry, making it a valuable compound for various applications.
Properties
CAS No. |
32040-38-3 |
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Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(3-methyloxiran-2-yl)methyl N-diazocarbamate |
InChI |
InChI=1S/C5H7N3O3/c1-3-4(11-3)2-10-5(9)7-8-6/h3-4H,2H2,1H3 |
InChI Key |
QWKNHTNFJPTRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)COC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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